

Enfumafungin's Antifungal Spectrum: A Technical Guide for Researchers

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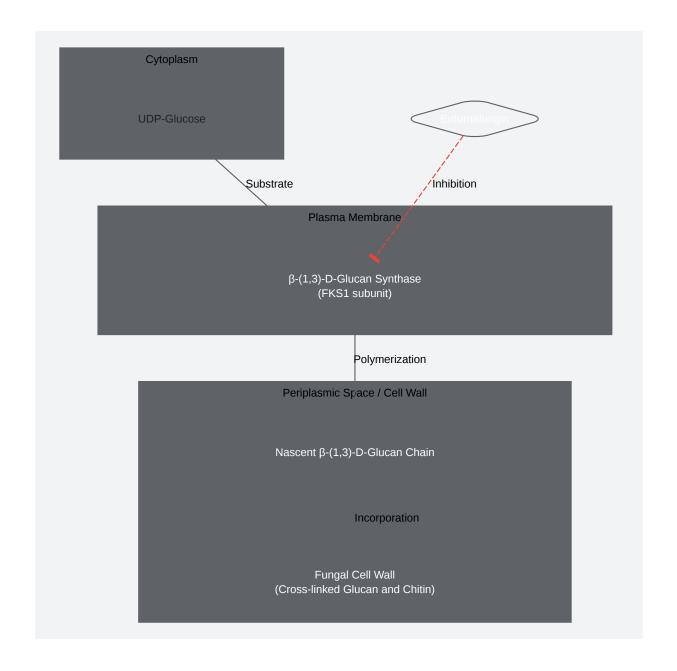
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Compound Name:	Enfumafungin	
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Enfumafungin, a triterpene glycoside natural product, represents a significant class of antifungal agents that inhibit the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall. This technical guide provides an in-depth overview of the antifungal spectrum of **enfumafungin** and its derivatives against key pathogenic fungi, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

Enfumafungin exerts its antifungal activity by non-competitively inhibiting the β -(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β -(1,3)-D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The binding site of **enfumafungin** on the β -(1,3)-D-glucan synthase is distinct from that of the echinocandin class of antifungals, which also target this enzyme. This distinction is significant as it suggests a potential for activity against echinocandin-resistant fungal strains.





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Fungal Cell Wall Biosynthesis and Enfumafungin's Target

Antifungal Spectrum and Potency



Enfumafungin exhibits potent in vitro activity against a broad range of pathogenic fungi, most notably Candida and Aspergillus species. It is, however, intrinsically inactive against Cryptococcus species. The following tables summarize the minimum inhibitory concentration (MIC) data for **enfumafungin** and its semi-synthetic derivative, ibrexafungerp (formerly MK-3118), which has been more extensively studied and demonstrates enhanced potency.

Table 1: In Vitro Activity of Enfumafungin and Ibrexafungerp against Candida Species

Species	Drug	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (µg/mL)
Candida albicans	Enfumafungin	<0.5	-	-
Ibrexafungerp	0.0625 - 1	0.25	0.5	
Candida glabrata	Enfumafungin	<0.5	-	-
Ibrexafungerp	0.06 - 0.5	0.12	0.25	
Candida parapsilosis	Enfumafungin	-	-	-
Ibrexafungerp	0.12 - 1	0.5	1	
Candida tropicalis	Enfumafungin	-	-	-
Ibrexafungerp	0.06 - 0.25	0.12	0.25	
Candida krusei	Enfumafungin	-	-	-
Ibrexafungerp	0.25 - 1	0.5	1	

Note: Data for **Enfumafungin** is limited in publicly available literature. Ibrexafungerp data is presented for a more comprehensive overview.

Table 2: In Vitro Activity of Enfumafungin and Ibrexafungerp against Aspergillus Species



Species	Drug	MEC Range (μg/mL)	MEC50 (μg/mL)	MEC90 (μg/mL)
Aspergillus fumigatus	Enfumafungin	<0.5	-	-
Ibrexafungerp	0.015 - 0.25	0.06	0.12	
Aspergillus flavus	Enfumafungin	<0.5	-	-
Ibrexafungerp	0.03 - 0.5	0.12	0.25	
Aspergillus niger	Enfumafungin	<0.5	-	-
Ibrexafungerp	0.03 - 0.25	0.06	0.12	
Aspergillus terreus	Enfumafungin	-	-	-
Ibrexafungerp	0.03 - 0.5	0.12	0.25	

Note: For molds like Aspergillus, the minimal effective concentration (MEC) is often reported, representing the lowest drug concentration that leads to the growth of abnormal, compact hyphae.

Time-Kill Kinetics

Time-kill studies provide valuable information on the pharmacodynamics of an antifungal agent, detailing the rate and extent of fungal killing over time. While specific time-kill data for **enfumafungin** is scarce in the literature, studies on its derivative, ibrexafungerp (SCY-078), demonstrate fungicidal activity against Candida species.

Table 3: Time-Kill Kinetics of Ibrexafungerp (SCY-078) against Candida albicans



Concentration (x MIC)	Time to 99.9% Killing (hours)
1x	>24
2x	~20
4x	~12
8x	~8

Note: Data presented is for the **enfumafungin** derivative, ibrexafungerp, and may not be fully representative of the parent compound.

Experimental Protocols In Vitro Susceptibility Testing

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

- Inoculum Preparation:
 - Subculture yeast isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
 - Select several well-isolated colonies and suspend in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
 - Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 CFU/mL.
- Drug Dilution:



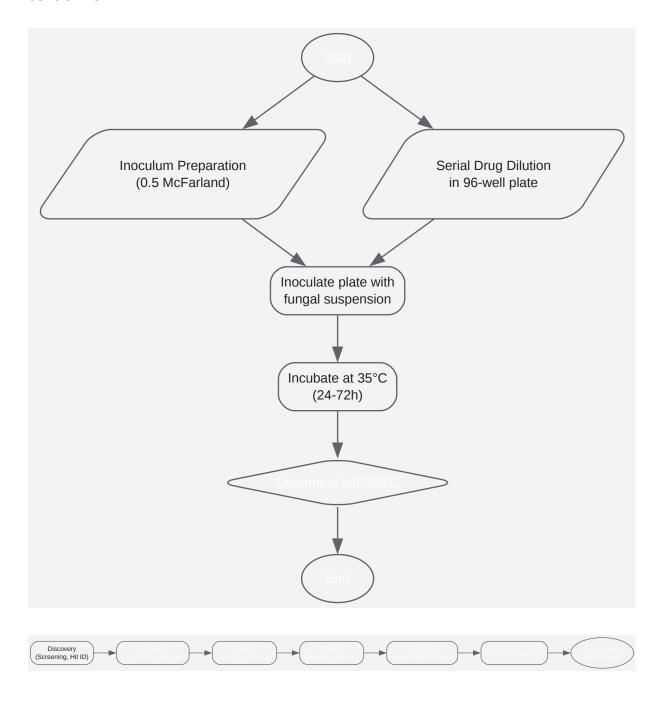
- Prepare serial twofold dilutions of enfumafungin in a 96-well microtiter plate using RPMI
 1640 medium. The final concentration range should typically span from 0.015 to 16 μg/mL.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared yeast suspension.
 - Include a growth control (no drug) and a sterility control (no inoculum).
 - Incubate the plates at 35°C for 24-48 hours.
- Endpoint Determination:
 - The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.

This method is used to determine the MIC or Minimum Effective Concentration (MEC) of antifungal agents against molds.

- Inoculum Preparation:
 - Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.
 - Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween
 80.
 - Adjust the conidial suspension to a final concentration of 0.4-5 x 104 CFU/mL in RPMI 1640 medium.
- Drug Dilution and Inoculation:
 - Follow the same procedure for drug dilution and inoculation as described for yeasts.
- Incubation:
 - Incubate the plates at 35°C for 48-72 hours.
- Endpoint Determination:



 For enfumafungin, the MEC is the more appropriate endpoint. This is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed under a microscope, compared to the long, unbranched hyphae in the growth control well.



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